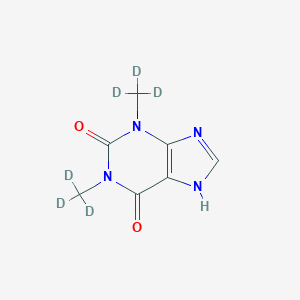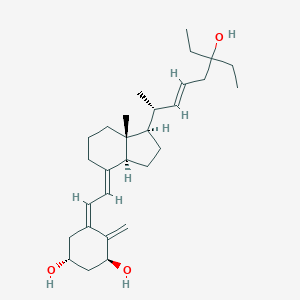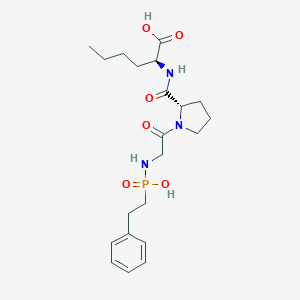
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid, also known as FEPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FEPPA is a peptide-based molecule that has been extensively studied for its biochemical and physiological effects.
科学研究应用
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological disorders, including anxiety, depression, and schizophrenia. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
This compound has also been studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
作用机制
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid acts as a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in various cellular processes, including synaptic plasticity, learning, and memory. This compound binds to a specific site on the receptor, which enhances the receptor's activity. This leads to increased calcium signaling and increased neurotransmitter release, which improves cognitive function and reduces anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
实验室实验的优点和局限性
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has several advantages for lab experiments. This compound is relatively easy to synthesize using SPPS methods, and it is stable under various conditions. This compound can be used in various assays to study the mGluR5 receptor's activity and its downstream signaling pathways. However, there are some limitations to using this compound in lab experiments. This compound is relatively expensive, and it may not be readily available in some labs. Additionally, this compound's effects on other receptors and cellular processes are not well understood, which may limit its use in some experiments.
未来方向
There are several future directions for N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid research. One potential direction is to study this compound's effects on other receptors and cellular processes. This could lead to the development of new therapeutic agents for various diseases. Another potential direction is to study this compound's effects on different types of cancer cells. This could lead to the development of new cancer treatments that are more effective and less toxic than current therapies. Finally, future research could focus on optimizing the synthesis method for this compound to make it more accessible and cost-effective for researchers.
合成方法
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid is a synthetic compound that can be prepared using solid-phase peptide synthesis (SPPS) methods. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The synthesis of this compound involves the coupling of N-phenylethylphosphonyl-glycine and proline to aminohexanoic acid. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
属性
CAS 编号 |
130365-59-2 |
|---|---|
分子式 |
C21H32N3O6P |
分子量 |
453.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[2-[[hydroxy(2-phenylethyl)phosphoryl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H32N3O6P/c1-2-3-10-17(21(27)28)23-20(26)18-11-7-13-24(18)19(25)15-22-31(29,30)14-12-16-8-5-4-6-9-16/h4-6,8-9,17-18H,2-3,7,10-15H2,1H3,(H,23,26)(H,27,28)(H2,22,29,30)/t17-,18-/m0/s1 |
InChI 键 |
PPOSVBCPHUZTKB-ROUUACIJSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
SMILES |
CCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
规范 SMILES |
CCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
其他 CAS 编号 |
130365-59-2 |
序列 |
GPX |
同义词 |
N-(phenylethylphosphonyl)-Gly-L-Pro-L-aminohexanoic acid N-(phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid phosphodiepryl 03 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



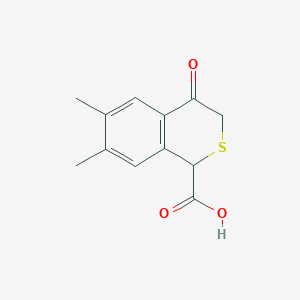



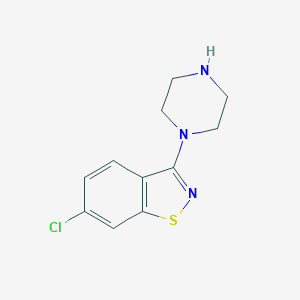




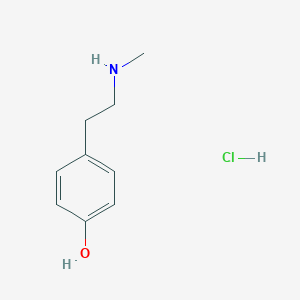
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)

